molecular formula C16H23N3O3 B7917884 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7917884
M. Wt: 305.37 g/mol
InChI Key: ZVLICLNVCTXJQR-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine core substituted with a 2-amino-acetyl group at the 3-position and a benzyl ester moiety. Its molecular weight is 305.38 g/mol (CAS: 1353985-98-4) . This compound is part of a broader class of carbamic acid esters, which are known for their roles in medicinal chemistry as protease inhibitors, enzyme modulators, and intermediates in drug synthesis. Notably, commercial availability of this compound and its analogs has been discontinued, indicating experimental or developmental status .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-9-15(20)19-8-4-7-14(11-19)10-18-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLICLNVCTXJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Acetylation Followed by Carbamate Protection

This approach begins with piperidine-3-ylmethanol as the starting material. The hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. Subsequent carbamate formation employs benzyl chloroformate under Schotten-Baumann conditions, where the amine reacts with the chloroformate in a biphasic system (dichloromethane/water).

Key reaction conditions :

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : 0–5°C during benzyl chloroformate addition to minimize side reactions

  • Yield : 65–72% after column chromatography

Direct Carbamate Formation on Pre-acetylated Piperidine

Alternative protocols pre-install the acetyl group before carbamate protection. 1-(2-Amino-acetyl)piperidine is synthesized via EDC/HOBt-mediated coupling between piperidine and N-Boc-glycine, followed by Boc deprotection. The free amine is then treated with benzyl chloroformate in DCM, yielding the target carbamate.

Advantages :

  • Avoids competitive acetylation of the piperidine nitrogen during later stages

  • Enables higher purity (>90% by HPLC) due to fewer side products

Critical Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
Dichloromethane8.930.01272
Toluene2.380.00868
THF7.520.01065

Polar aprotic solvents like DCM favor faster kinetics due to improved solubility of ionic intermediates.

Coupling Reagents for Acetylation

Carbodiimide-based reagents (e.g., EDC, HBTU) are preferred for amide bond formation between piperidine and glycine derivatives:

ReagentActivation MechanismByproduct SolubilityYield (%)
EDCForms O-acylisourea intermediateUrea precipitates78
HBTUGenerates active HOBt esterSoluble in DMF85
T3PForms mixed anhydridePhosphates soluble88

HBTU and T3P outperform EDC in minimizing racemization, critical for maintaining stereochemical integrity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The carbamate’s UV activity (λmax = 254 nm) facilitates monitoring. Final purity is validated by:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min

  • ¹H NMR : Characteristic signals at δ 7.35–7.28 (benzyl aromatic), δ 4.55 (carbamate CH2), δ 3.85 (piperidine CH2N)

Challenges in Byproduct Formation

Common impurities include:

  • Over-acetylated derivatives : Result from excess acetylating agent, mitigated by stoichiometric control

  • Benzyl ester hydrolysis : Occurs at pH > 8, necessitating neutral workup conditions

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) requires:

  • Continuous flow reactors : Enhance heat/mass transfer during exothermic acetylations

  • Crystallization optimization : Ethanol/water mixtures achieve >95% recovery of the carbamate

  • Cost analysis : HBTU’s expense favors T3P for large batches despite slightly lower yields

Alternative Routes and Emerging Methods

Enzymatic Acetylation

Recent trials use lipase B from Candida antarctica to acetylate piperidine-3-ylmethanol in ionic liquids, achieving 82% yield with negligible waste.

Photochemical Activation

UV-initiated carbamate formation reduces reaction times from 12 h to 2 h, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring and benzyl ester group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester and its analogs:

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity (Inferred) Synthesis Notes References
This compound Piperidine (3-ylmethyl), 2-amino-acetyl, benzyl ester 305.38 Potential enzyme inhibition Discontinued; experimental
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester Piperidine (2-ylmethyl), positional isomer of the target compound ~305 (estimated) Unspecified Discontinued
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester Ethyl substitution on carbamate group 333.43 Enhanced lipophilicity Discontinued
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine core (5-membered ring) instead of piperidine ~300 (estimated) Altered conformational flexibility Discontinued
MG132 (Proteasome inhibitor) Formyl groups, methyl-butyl chains, benzyl ester ~475 Proteasome inhibition Research tool
(S)-{1-[2-(2,2-Dibromovinyl)phenylcarbamoyl]ethyl}carbamic acid benzyl ester Dibromovinyl and phenylcarbamoyl substituents 225.15 (calculated) Unspecified; part of Heck reaction studies Synthetic intermediate

Structural and Functional Insights

Positional Isomerism (Piperidine 2-ylmethyl vs. Piperidine ring substitution patterns are critical for binding affinity in protease inhibitors .

Ethyl-Substituted Carbamate:

  • The ethyl analog (333.43 g/mol) exhibits increased molecular weight and lipophilicity, which could enhance membrane permeability but may also affect metabolic stability. Such modifications are often explored to optimize pharmacokinetic profiles .

Pyrrolidine vs. Piperidine Core: Replacement of piperidine with pyrrolidine introduces a smaller, more rigid five-membered ring.

Benzyl Ester Variations:

  • Compounds with additional substituents, such as the dibromovinyl group in or tert-butyl esters in , demonstrate how electronic and steric effects modulate reactivity and biological activity. For example, tert-butyl esters are often used as protecting groups in synthesis, while fluorine substituents () can enhance binding through electronegative interactions .

Biological Activity

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest it may possess various pharmacological properties, including anticancer, anti-inflammatory, and cholinesterase inhibition activities.

  • Chemical Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353984-64-1

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, a study demonstrated that compounds with similar structures showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The mechanism of action appears to involve apoptosis induction and disruption of cancer cell proliferation pathways .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with piperidine structures can effectively inhibit acetylcholinesterase and butyrylcholinesterase, which are essential for neurotransmitter regulation. The presence of a benzyl moiety in the structure has been linked to improved inhibition efficacy .

3. Anti-inflammatory Properties

Inflammation plays a significant role in various chronic diseases. Some studies suggest that piperidine derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This potential makes them candidates for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Notably:

  • Piperidine Ring : Essential for biological activity, influencing binding affinity to target proteins.
  • Benzyl Group : Enhances lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Case Studies

StudyFindings
Study on FaDu CellsShowed enhanced cytotoxicity compared to bleomycin; induced apoptosis .
Cholinesterase Inhibition StudyIdentified significant inhibition of acetylcholinesterase; suggested potential for Alzheimer's treatment .
Anti-inflammatory ResearchIndicated modulation of inflammatory cytokines; potential therapeutic applications in chronic inflammation .

Q & A

Q. What are the key structural features and synthesis strategies for [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester?

The compound contains a piperidine ring substituted with a benzyl carbamate group and a 2-amino-acetyl moiety. Synthesis typically involves multi-step coupling reactions. For example, benzyl carbamate-protected piperidine derivatives are synthesized via nucleophilic substitution or coupling reactions using reagents like triethylamine in DMF at elevated temperatures (100°C for 6 hours) . Similar protocols involve activating agents (e.g., N-iodosuccinimide) and protecting group strategies to achieve regioselectivity .

Q. How do the benzyl carbamate and piperidine functional groups influence reactivity in experimental settings?

The benzyl carbamate group acts as a protecting group for amines, enhancing stability during reactions. Piperidine’s nitrogen can participate in hydrogen bonding or act as a base, affecting reaction kinetics. For instance, in Heck or Mannich reactions, the carbamate group stabilizes intermediates, while the piperidine ring influences steric and electronic environments . IR and NMR data (e.g., carbonyl stretches at 1689 cm⁻¹ and δH 5.04 ppm for benzyl CH₂) are critical for monitoring these interactions .

Advanced Research Questions

Q. What methodologies optimize coupling reactions involving the 2-amino-acetyl moiety in this compound?

Coupling efficiency depends on reaction conditions. For example, using DMF as a solvent with triethylamine as a base at 100°C for 6 hours achieves yields up to 80% in similar piperidine-carbamate systems . Microwave-assisted synthesis or alternative coupling agents (e.g., HATU) may reduce reaction times and improve yields, though these require empirical validation .

Q. How can conflicting yield data in similar synthetic pathways be resolved?

Discrepancies often arise from variations in purification methods. Silica gel chromatography with gradients (e.g., CH₂Cl₂:IPA:hexane) resolves impurities effectively, as shown in Example 86 (71% yield after purification) . Contrastingly, direct crystallization may fail due to the compound’s oil-like consistency, necessitating advanced techniques like preparative HPLC .

Q. What analytical techniques are most reliable for characterizing stereochemical outcomes in this compound?

Chiral HPLC and ¹H NMR coupling constants (e.g., δH 3.08–3.38 ppm for diastereotopic protons) confirm stereochemistry. Optical rotation ([α]D²⁰ –22.5°) and 2D-NMR (COSY, NOESY) further validate configurations, as demonstrated in S-(1-iodomethyl) derivatives .

Q. How do solvent and temperature affect the stability of the benzyl carbamate group during reactions?

The carbamate group is stable in polar aprotic solvents (DMF, DCM) below 120°C but degrades under strong acidic or basic conditions. For example, TfOH in DCM at 0°C selectively removes other protecting groups without cleaving the benzyl carbamate . Accelerated stability studies (40°C/75% RH) can model long-term degradation pathways.

Q. What strategies mitigate hygroscopicity issues during storage of carbamate intermediates?

Lyophilization or storage under inert gas (N₂/Ar) with molecular sieves prevents hydrolysis. For hygroscopic oils like 1-acyl-piperidine derivatives, conversion to crystalline salts (e.g., HCl salts) improves handling .

Methodological Insights from Evidence

  • Synthesis Optimization :

    • Stepwise Protection : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect amines before introducing the 2-amino-acetyl moiety .
    • Purification : Silica chromatography (10–20% IPA in hexane) or recrystallization (light petroleum:EtOAc) achieves >95% purity .
  • Data Contradiction Analysis :

    • Compare reaction scales: Milligram-scale reactions (e.g., 0.40 mmol in ) may show higher yields than gram-scale due to mixing efficiency.
    • Validate conflicting MS/[α]D data using orthogonal methods (e.g., HRMS vs. GC-MS) .
  • Computational Modeling :

    • Molecular dynamics simulations (e.g., 3D visualization of piperidine conformers) predict steric clashes during coupling reactions .

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